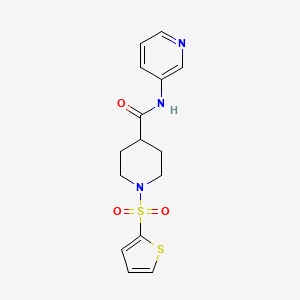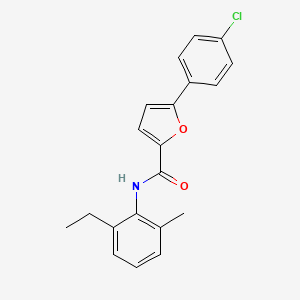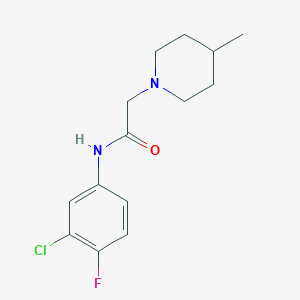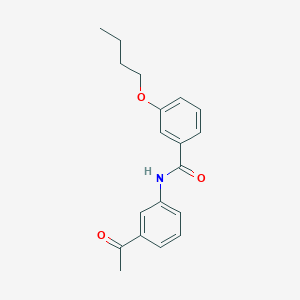
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound is a promising therapeutic agent due to its ability to selectively target specific signaling pathways, resulting in the inhibition of tumor growth and inflammation.
Mecanismo De Acción
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide exerts its therapeutic effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule involved in the development and progression of cancer and autoimmune diseases. By inhibiting BTK activity, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can block the proliferation and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been well-tolerated and has shown dose-dependent inhibition of BTK activity. In addition, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments include its high selectivity for BTK, its favorable pharmacokinetic profile, and its ability to inhibit the growth of various types of cancer cells and reduce inflammation in autoimmune diseases. However, the limitations of using N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research and development of N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a combination therapy with other cancer treatments, such as immunotherapy and targeted therapies. Another direction is to explore its use in the treatment of other autoimmune diseases, such as multiple sclerosis and psoriasis. Furthermore, future studies should focus on determining the optimal dosing regimen and safety profile of N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in humans.
Métodos De Síntesis
The synthesis of N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the reaction of 2-thiophenesulfonyl chloride with 3-aminopyridine to form 3-(2-thienylsulfonyl)pyridine. This compound is then reacted with 4-piperidinecarboxylic acid to produce N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. In addition, N-3-pyridinyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-pyridin-3-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-15(17-13-3-1-7-16-11-13)12-5-8-18(9-6-12)23(20,21)14-4-2-10-22-14/h1-4,7,10-12H,5-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOZLFOGTIWPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5222922.png)
![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)

![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)


![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)
![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5222984.png)
![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5222996.png)
![1,3,6-trimethyl-5-[(4-morpholinylmethylene)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5222999.png)
![N-(3-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5223003.png)
